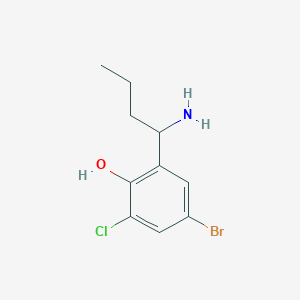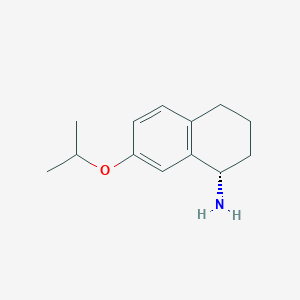
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene core substituted with a propan-2-yloxy group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically begins with commercially available starting materials such as 1-tetralone and isopropyl alcohol.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the aromatic ring or the amine group to yield various reduced derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives such as tetrahydronaphthalenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its amine group.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the propan-2-yloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
1-(Propan-2-yloxy)butane: Similar in structure but lacks the tetrahydronaphthalene core.
1-[(2R)-2-methoxy-3-(propan-2-yloxy)propoxy]butane: Contains additional methoxy and propoxy groups, making it more complex.
Uniqueness:
Structural Features: The tetrahydronaphthalene core and the specific arrangement of functional groups make (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine unique.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13H,3-5,14H2,1-2H3/t13-/m0/s1 |
Clave InChI |
ASSHPXMZCDDEFN-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)OC1=CC2=C(CCC[C@@H]2N)C=C1 |
SMILES canónico |
CC(C)OC1=CC2=C(CCCC2N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
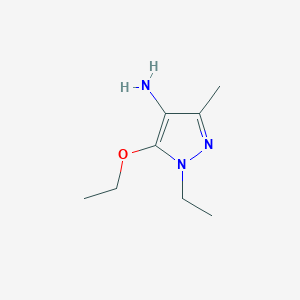
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
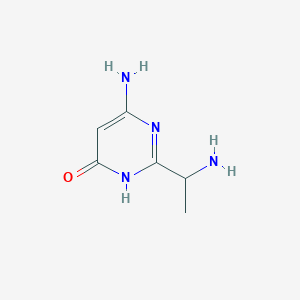
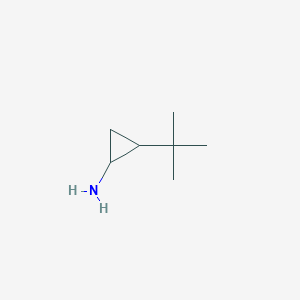
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
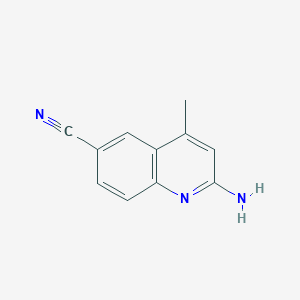
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
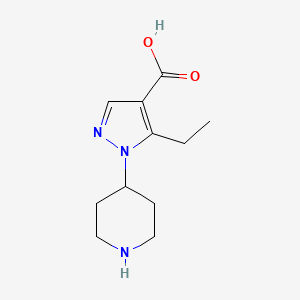
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
